Teucvidin

Description

The US Pharmacopeia (USP) recognizes three related compounds of tizanidine: Tizanidine Related Compound A, B, and C (Figure 4 in ). These compounds are critical to identify and separate during pharmaceutical analysis to ensure drug safety and efficacy. Their structural similarities to tizanidine (a muscle relaxant) necessitate rigorous analytical methods to prevent side effects and ensure accurate dosing of the active pharmaceutical ingredient (API) .

Properties

CAS No. |

53625-15-3 |

|---|---|

Molecular Formula |

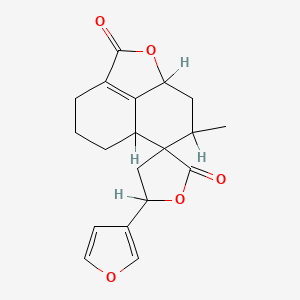

C19H20O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1R,5'S,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |

InChI |

InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13-,14-,15+,19-/m1/s1 |

InChI Key |

XJRMFKRYVTYFPN-BUQKYKDUSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C3=C(CCC[C@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2 |

Canonical SMILES |

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

Other CAS No. |

72541-00-5 |

Synonyms |

teucvin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eugarzasidine I typically involves the extraction from natural sources, followed by purification processes. The specific synthetic routes and reaction conditions for Eugarzasidine I are not well-documented in the literature. general methods for isolating natural products from plant sources include solvent extraction, chromatography, and crystallization.

Industrial Production Methods: Industrial production of Eugarzasidine I would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This may involve the use of industrial-scale chromatography and advanced purification technologies to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Eugarzasidine I can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Eugarzasidine I has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of natural product chemistry and for the synthesis of analogs.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including its role in traditional medicine.

Industry: Utilized in the development of natural product-based pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of Eugarzasidine I involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not well-defined, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. These interactions can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison of Tizanidine-Related Compounds

Analytical Preparation Methods

- Tizanidine A, B, and C solutions are prepared by dissolving USP reference standards in methanol to achieve concentrations of ~0.1 mg/mL. These solutions are used for chromatographic separation and quantification .

- Key rationale for separation : To avoid pharmacological interference, ensure API purity, and comply with regulatory standards .

Structural and Functional Insights

Similarities to isoniazid-related hydrazides () suggest that even small structural changes (e.g., aliphatic vs. aromatic chains) can alter biological activity, toxicity, or stability .

General Principles for Comparing Structurally Similar Compounds

The evidence highlights methodologies relevant to comparing analogous compounds:

- Substance Identification : Analytical techniques (e.g., chromatography, spectroscopy) are used to detect constituents and separate complex mixtures. For example, cyanidin levels in raspberries were quantified using volumetric indices (), a method applicable to other phytochemicals .

- Regulatory Considerations : Substances intended for release from articles (e.g., pharmaceuticals) must be separable without extraction, emphasizing the need for robust quality control during manufacturing .

Critical Notes

- The absence of "Eugarzasidine I" in the provided evidence precludes direct comparisons. Future work should verify the compound’s nomenclature or consult additional sources.

- The methodologies described for tizanidine and isoniazid analogs (e.g., separation techniques, structural analysis) are broadly applicable to comparing similar compounds.

Biological Activity

Overview of Eugarzasidine I

Eugarzasidine I is a compound derived from plants of the Teucrium genus, particularly known for their medicinal properties. The biological activity of compounds from this genus has been widely studied, revealing various pharmacological effects.

Pharmacological Properties

- Anti-inflammatory Effects : Compounds from the Teucrium species have been shown to exhibit significant anti-inflammatory properties. For example, Teucrium polium is traditionally used to treat inflammatory conditions and has demonstrated efficacy in reducing inflammation in experimental models .

- Antimicrobial Activity : Many Teucrium species possess antimicrobial properties. Extracts from these plants have been tested against various bacterial and fungal strains, showing promising results that support their use in traditional medicine .

- Antioxidant Activity : The antioxidant capacity of Teucrium species has been documented, indicating their potential in combating oxidative stress-related diseases. This property is attributed to the presence of phenolic compounds and flavonoids in these plants .

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of Teucrium polium extracts found that administration significantly reduced markers of inflammation in animal models. The extracts inhibited the production of pro-inflammatory cytokines, demonstrating a clear mechanism of action that could be relevant for Eugarzasidine I.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of Teucrium chamaedrys revealed that its extracts were effective against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that Eugarzasidine I may share similar antimicrobial characteristics due to its plant origin.

Comparative Data Table

Q & A

Q. What are the key structural and physicochemical properties of Eugarzasidine I, and how are they experimentally validated?

Methodological Answer: Structural elucidation of Eugarzasidine I requires a combination of spectroscopic techniques (e.g., NMR, IR, and high-resolution mass spectrometry) and X-ray crystallography. For physicochemical properties (e.g., solubility, stability), employ HPLC-UV or LC-MS under varied pH and temperature conditions. Cross-validate results with computational modeling (e.g., DFT calculations) to confirm stereochemical assignments. Experimental protocols must adhere to reproducibility standards, including detailed spectral data and purity assessments (>95%) using validated analytical methods .

Q. What methodologies are recommended for isolating Eugarzasidine I from natural sources or synthetic pathways?

Methodological Answer: For natural product isolation, use bioassay-guided fractionation with column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative HPLC. For synthetic routes, optimize reaction conditions (e.g., solvent, catalyst, temperature) using design-of-experiments (DoE) frameworks. Characterize intermediates via TLC and GC-MS. Include negative controls (e.g., blank reactions) to confirm pathway specificity. Purity criteria should align with ICH guidelines, with full spectral data provided in supplementary materials .

Q. How can researchers design initial bioactivity screens for Eugarzasidine I?

Methodological Answer: Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic assays (e.g., cytotoxicity in cancer cell lines) based on structural analogs or computational predictions (e.g., molecular docking). Use dose-response curves (IC₅₀/EC₅₀ calculations) with positive and negative controls. Validate hits using orthogonal assays (e.g., SPR for binding affinity) and exclude false positives via counter-screening (e.g., redox activity, aggregation tests). Document assay conditions (e.g., buffer composition, incubation time) to enable replication .

Advanced Research Questions

Q. What experimental strategies address contradictory reports on Eugarzasidine I’s mechanism of action?

Methodological Answer: Conduct systematic reviews to identify methodological disparities (e.g., cell line variability, assay endpoints). Perform head-to-head comparative studies under standardized conditions, using isoform-specific inhibitors or CRISPR-edited cell lines to isolate targets. Employ multi-omics approaches (e.g., transcriptomics, proteomics) to map downstream pathways. Data should be analyzed via meta-regression to quantify confounding variables (e.g., concentration ranges, exposure durations) .

Q. How can researchers optimize the pharmacokinetic profile of Eugarzasidine I for in vivo studies?

Methodological Answer: Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to identify liabilities. Modify lead compounds via medicinal chemistry (e.g., prodrug strategies, lipophilicity adjustments) guided by QSAR models. Validate improvements in rodent PK studies (IV/PO dosing) with LC-MS/MS quantification. Include tissue distribution and metabolite profiling to assess off-target effects. Cross-reference with toxicity databases (e.g., Tox21) to prioritize candidates .

Q. What advanced analytical techniques resolve ambiguities in Eugarzasidine I’s stereochemical configuration?

Methodological Answer: Combine VCD (vibrational circular dichroism) and ECD (electronic circular dichroism) spectroscopy with quantum mechanical calculations (e.g., TD-DFT). For crystalline samples, use single-crystal X-ray diffraction with Hirshfeld surface analysis. If ambiguity persists, synthesize diastereomers and compare NMR chemical shifts (e.g., NOESY for spatial proximity). Publish raw diffraction data and computational input files in open repositories (e.g., Zenodo) for independent validation .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of Eugarzasidine I studies?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Raw data : Deposit spectra, chromatograms, and crystallographic files in public repositories (e.g., PubChem, Cambridge Structural Database).

- Protocols : Use electronic lab notebooks (ELNs) with version control. Include instrument calibration records and batch numbers for reagents.

- Statistical analysis : Pre-register hypotheses and analysis plans on platforms like OSF. Report effect sizes with 95% confidence intervals, avoiding p-value misuse .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Eugarzasidine I bioassays?

Q. How can researchers mitigate bias in preclinical evaluations of Eugarzasidine I?

Methodological Answer: Implement blinded analysis for endpoint assessments (e.g., third-party histopathology review). Disclose funding sources and conflicts of interest (COI) in manuscript footnotes. Use ARRIVE 2.0 guidelines for animal studies, including randomization and sample-size justification. For cell-based studies, authenticate lines via STR profiling and mycoplasma testing. Pre-register studies in preclinical registries (e.g., CAMARADES) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.